molecular formula C36H48N2O11 B1684260 Yellamycin B CAS No. 119445-99-7

Yellamycin B

Número de catálogo: B1684260
Número CAS: 119445-99-7
Peso molecular: 684.8 g/mol
Clave InChI: LQNQZSVFAICQKC-HGUTVOQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Yellamycin B is a biochemical.

Q & A

Basic Research Questions

Q. How is Yellamycin B synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves modular polyketide pathways, with purification via reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed using analytical HPLC (>95% purity threshold). Reproducibility demands detailed documentation of reaction conditions (e.g., temperature, catalysts) and validation against reference spectra .

Q. What in vitro models are appropriate for preliminary evaluation of this compound’s antimicrobial activity?

  • Methodological Answer : Standardized broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative strains (e.g., Escherichia coli ATCC 25922) are recommended. Include positive controls (e.g., vancomycin) and solvent controls. Minimum inhibitory concentration (MIC) values should be calculated using three independent replicates to ensure statistical validity .

Q. How can researchers verify the structural integrity of this compound derivatives post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare chemical shifts to parent compound, focusing on key functional groups (e.g., hydroxyl, carbonyl).
  • X-ray crystallography : Resolve ambiguous stereochemistry.
  • Infrared (IR) spectroscopy : Confirm bond vibrations (e.g., C=O stretches).
    Discrepancies require re-isolation or synthesis optimization .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

Cross-validate protocols : Compare strain sources, growth media, and assay conditions (e.g., pH, incubation time) between studies .

Dose-response analysis : Test activity across a broader concentration range to identify non-linear effects.

Mechanistic redundancy : Use genetic knockouts (e.g., efflux pump-deficient strains) to isolate target-specific effects .

Q. How can structure-activity relationship (SAR) studies for this compound be optimized to balance efficiency and accuracy?

  • Methodological Answer :

  • Fragment-based design : Synthesize core structure derivatives with incremental modifications (e.g., methyl groups, halogens).
  • High-throughput screening : Pair with computational docking (e.g., AutoDock Vina) to prioritize high-potential candidates.
  • Data normalization : Use Z-score analysis to account for batch-to-batch variability in bioactivity assays .

Q. What methodologies address this compound’s instability in physiological conditions during in vivo studies?

  • Methodological Answer :

  • Formulation optimization : Test liposomal encapsulation or PEGylation to enhance serum stability.
  • Pharmacokinetic profiling : Use LC-MS/MS to monitor degradation products in plasma over time.
  • Pro-drug design : Introduce labile protecting groups (e.g., acetyl) to improve bioavailability .

Q. Data Analysis & Interpretation

Q. How should researchers analyze conflicting cytotoxicity data between this compound and cancer cell lines?

  • Methodological Answer :

Assay standardization : Ensure uniform cell passage numbers, seeding density, and incubation times.

Pathway enrichment analysis : Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines.

Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in cell line-specific responses .

Q. What statistical approaches are recommended for small-sample studies on this compound’s rare-target inhibition?

  • Methodological Answer :

  • Bayesian hierarchical modeling : Account for variability in limited replicates.
  • Bootstrapping : Estimate confidence intervals for IC₅₀ values.
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg procedure to multi-parametric datasets .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical compliance when using animal models to study this compound’s toxicity?

  • Methodological Answer :

  • Follow ARRIVE guidelines for experimental design and reporting.
  • Obtain approval from institutional animal care committees (IACUC) before initiating studies.
  • Include sham controls and minimize cohort sizes using power analysis .

Q. What steps mitigate reproducibility issues in this compound research?

  • Methodological Answer :

Open-data practices : Deposit raw spectra, chromatograms, and dose-response curves in repositories (e.g., Zenodo).

Collaborative validation : Partner with independent labs to replicate key findings.

Detailed supplementary materials : Document instrument parameters (e.g., NMR pulse sequences, HPLC gradients) .

Propiedades

Número CAS

119445-99-7

Fórmula molecular

C36H48N2O11

Peso molecular

684.8 g/mol

Nombre IUPAC

7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C36H48N2O11/c1-8-36(45)15-24(48-25-13-21(37(4)5)30(40)16(2)46-25)19-12-20-28(32(42)18-10-9-11-23(39)27(18)33(20)43)34(44)29(19)35(36)49-26-14-22(38(6)7)31(41)17(3)47-26/h9-12,16-17,21-22,24-26,30-31,35,39-41,44-45H,8,13-15H2,1-7H3

Clave InChI

LQNQZSVFAICQKC-HGUTVOQISA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CC(C(C(O6)C)O)N(C)C)O

SMILES canónico

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CC(C(C(O6)C)O)N(C)C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Yellamycin B

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.